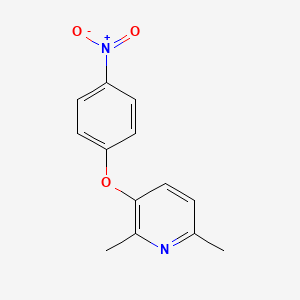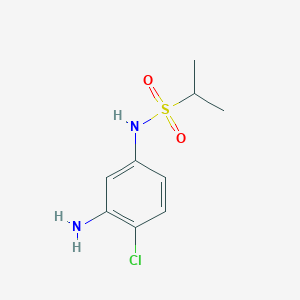![molecular formula C22H26N6O B13871067 [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)
[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring linked to a phenyl ring, which is further substituted with an amino group and a piperazine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of O-acyl oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl or pyrimidine rings, leading to a wide range of derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with molecular targets in the body could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for applications in materials science and chemical engineering.
作用機序
The mechanism of action of [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a specialty solvent in organic synthesis.
3-Aminobenzotrifluoride: A derivative of trifluorotoluene, used as a precursor to herbicides and other chemicals.
Uniqueness
What sets [4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine apart from similar compounds is its unique combination of functional groups and structural features
特性
分子式 |
C22H26N6O |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
4-(4-amino-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H26N6O/c1-16-15-19(7-8-20(16)23)29-21-9-10-24-22(26-21)25-17-3-5-18(6-4-17)28-13-11-27(2)12-14-28/h3-10,15H,11-14,23H2,1-2H3,(H,24,25,26) |
InChIキー |
TZQQMAAIUGXHDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCN(CC4)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)




![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)




